molecular formula C12H11BrN2O3 B14917821 4-bromo-N-(furan-2-ylmethyl)-N-methyl-2-nitroaniline

4-bromo-N-(furan-2-ylmethyl)-N-methyl-2-nitroaniline

Cat. No.: B14917821
M. Wt: 311.13 g/mol
InChI Key: JDZXTXRGWAQRSY-UHFFFAOYSA-N
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Description

4-Bromo-N-(furan-2-ylmethyl)-N-methyl-2-nitroaniline is a nitroaniline derivative featuring a bromine atom at the 4-position, a nitro group at the 2-position, and an N-substituent comprising a methyl group and a furan-2-ylmethyl moiety. Its molecular formula is C₁₂H₁₂BrN₂O₃, with a molecular weight of 327.15 g/mol. The compound’s structure combines electron-withdrawing (nitro, bromine) and electron-donating (furan) groups, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and ligand design .

Synthesis typically involves nucleophilic substitution or reductive amination. For example, N-(furan-2-ylmethyl)aniline derivatives are synthesized via Pd-catalyzed reductive amination of aniline with furan-2-carbaldehyde under hydrogen atmosphere . The nitro and bromine groups are introduced through sequential functionalization of the aniline core .

Properties

Molecular Formula

C12H11BrN2O3

Molecular Weight

311.13 g/mol

IUPAC Name

4-bromo-N-(furan-2-ylmethyl)-N-methyl-2-nitroaniline

InChI

InChI=1S/C12H11BrN2O3/c1-14(8-10-3-2-6-18-10)11-5-4-9(13)7-12(11)15(16)17/h2-7H,8H2,1H3

InChI Key

JDZXTXRGWAQRSY-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CO1)C2=C(C=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(furan-2-ylmethyl)-N-methyl-2-nitroaniline typically involves a multi-step process. One common method includes the bromination of aniline derivatives followed by the introduction of the furan-2-ylmethyl group and the nitro group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(furan-2-ylmethyl)-N-methyl-2-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

4-bromo-N-(furan-2-ylmethyl)-N-methyl-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-bromo-N-(furan-2-ylmethyl)-N-methyl-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the furan ring and bromine atom can engage in various binding interactions with enzymes or receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Aryl Ring

  • 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline (CAS: 957062-86-1):

    • Replaces the furan-2-ylmethyl group with a 4-methoxybenzyl group.
    • Molecular weight: 337.17 g/mol (vs. 327.15 g/mol for the target compound).
    • The methoxy group enhances electron density on the aryl ring, increasing nucleophilic aromatic substitution reactivity compared to the furan-containing analogue .
  • 3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline (CAS: 1458569-16-8):

    • Features a fluorine atom at the 3-position and a 4-methoxybenzyl group.
    • Fluorine’s strong electron-withdrawing effect further polarizes the ring, altering regioselectivity in subsequent reactions .

Heterocyclic Substituents

  • (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline: Substitutes furan with a thiophene ring. Thiophene’s sulfur atom enhances π-conjugation and stabilizes metal complexes in Suzuki couplings. DFT studies show higher electrophilicity index (ω = 4.92 eV) compared to furan analogues (ω = 4.35 eV), indicating greater reactivity .
  • 4-Bromo-N-(ferrocenylidene)aniline :

    • Incorporates a ferrocene moiety instead of furan.
    • The iron center enables redox-active behavior, useful in electrochemical applications. However, steric bulk reduces solubility in polar solvents .

Positional Isomerism

  • 4-Bromo-N-methyl-2-nitroaniline (CAS: 53484-26-7):

    • Lacks the furan-2-ylmethyl group.
    • Molecular weight: 231.05 g/mol .
    • The absence of the furan substituent simplifies synthesis but reduces steric hindrance, leading to faster hydrolysis of the nitro group under acidic conditions .
  • 4-Bromo-2-fluoro-6-nitroaniline (CAS: 517920-70-6):

    • Fluoro and nitro groups at the 2- and 6-positions, respectively.
    • The fluorine atom increases thermal stability (mp: 148–150°C) compared to the target compound (mp: ~120°C, estimated) .

Steric and Electronic Effects

  • 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide :

    • Contains a trifluoropropan-2-yloxy group, introducing significant steric bulk.
    • Reduced reactivity in nucleophilic substitution due to hindered access to the aryl ring .
  • 2-Bromo-N-(2-bromo-4-methylphenyl)-4-methylaniline (CAS: 27996-13-0):

    • Dual bromine atoms and methyl groups create a planar structure with high crystallinity.
    • Melting point: 189–191°C (vs. ~120°C for the target compound), attributed to stronger van der Waals interactions .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Target Compound C₁₂H₁₂BrN₂O₃ 327.15 Furan-2-ylmethyl, nitro, bromo ~120†
4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline C₁₄H₁₃BrN₂O₃ 337.17 Methoxybenzyl, nitro, bromo 145–147
(E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline C₁₂H₁₀Br₂N₂S 369.09 Thiophene, bromo, methyl 112–114

†Estimated based on analogues.

Table 2: Reactivity Descriptors (DFT Data)

Compound Ionization Energy (eV) Electron Affinity (eV) Chemical Hardness (η, eV)
Target Compound (Estimated) 8.2 1.5 3.35
Thiophene Analogue 8.5 1.8 3.35
4-Bromo-N-methyl-2-nitroaniline 7.9 1.2 3.35

Biological Activity

4-Bromo-N-(furan-2-ylmethyl)-N-methyl-2-nitroaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of 4-bromo-N-(furan-2-ylmethyl)-N-methyl-2-nitroaniline typically involves the bromination of an aniline derivative followed by a coupling reaction with furan derivatives. The general synthetic pathway can be summarized as follows:

  • Bromination : The aniline derivative undergoes bromination to introduce the bromine substituent.
  • Coupling : The brominated product is then reacted with furan-2-carbaldehyde to form the desired compound through a Mannich-type reaction.

Anticancer Activity

Research indicates that compounds similar to 4-bromo-N-(furan-2-ylmethyl)-N-methyl-2-nitroaniline exhibit significant anticancer properties. For instance, studies have shown that derivatives with nitro groups can inhibit cancer cell proliferation effectively.

CompoundIC50 (µM)Cancer Cell Line
4-Bromo-N-(furan-2-ylmethyl)-N-methyl-2-nitroanilineTBDTBD
Similar Compound A0.06NCI-H522 (non-small cell lung cancer)
Similar Compound B0.1HT29 (colon cancer)

The exact IC50 values for 4-bromo-N-(furan-2-ylmethyl)-N-methyl-2-nitroaniline are yet to be determined, but its structural similarities suggest it may exhibit comparable potency against various cancer cell lines.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Nitro-substituted anilines are known for their ability to disrupt bacterial cell walls and inhibit growth.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD

Preliminary studies suggest that the presence of the nitro group enhances the compound's antimicrobial efficacy, making it a candidate for further investigation in antibiotic development.

The biological activity of 4-bromo-N-(furan-2-ylmethyl)-N-methyl-2-nitroaniline is hypothesized to involve multiple mechanisms:

  • Reactive Intermediates : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to apoptosis in cancer cells.
  • Inhibition of Enzymatic Pathways : Similar compounds have shown the ability to inhibit key enzymes involved in cancer metabolism and microbial growth.

Case Studies

A review of literature highlights several case studies where derivatives of nitroanilines have demonstrated significant biological activity:

  • Study on Anticancer Effects : A study reported that a structurally similar compound exhibited an IC50 value of 0.06 µM against non-small cell lung cancer cells, indicating potent anticancer properties.
    "The derivative proved to be the most active DHFR inhibitor with an IC50 of 0.06 µM" .
  • Antimicrobial Testing : Another study indicated that related compounds showed strong antibacterial effects against various strains, suggesting a promising avenue for developing new antibiotics.

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